molecular formula C19H9Cl2FN2O3 B287493 2-(1,3-Benzoxazol-2-yl)phenyl2,6-dichloro-5-fluoronicotinate

2-(1,3-Benzoxazol-2-yl)phenyl2,6-dichloro-5-fluoronicotinate

Cat. No. B287493
M. Wt: 403.2 g/mol
InChI Key: XTLGAUARRZWTCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzoxazol-2-yl)phenyl2,6-dichloro-5-fluoronicotinate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of nicotinic acid and benzoxazole and has shown promising results in different studies.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzoxazol-2-yl)phenyl2,6-dichloro-5-fluoronicotinate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
Studies have shown that 2-(1,3-Benzoxazol-2-yl)phenyl2,6-dichloro-5-fluoronicotinate has various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of COX-2. In addition, it has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1,3-Benzoxazol-2-yl)phenyl2,6-dichloro-5-fluoronicotinate in lab experiments is its broad range of potential applications. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, making it a versatile compound for different studies. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for the study of 2-(1,3-Benzoxazol-2-yl)phenyl2,6-dichloro-5-fluoronicotinate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its antimicrobial properties, which could be useful in the development of new antibiotics. In addition, further studies are needed to understand its mechanism of action and identify specific targets for drug development.
Conclusion
2-(1,3-Benzoxazol-2-yl)phenyl2,6-dichloro-5-fluoronicotinate is a chemical compound with potential applications in various fields, including antimicrobial, antitumor, and anti-inflammatory research. Its mechanism of action is not fully understood, but it has shown promising results in different studies. Further research is needed to fully understand its potential and identify specific targets for drug development.

Synthesis Methods

The synthesis of 2-(1,3-Benzoxazol-2-yl)phenyl2,6-dichloro-5-fluoronicotinate involves the reaction of 2-amino-5-chloro-3-fluoropyridine with 2,6-dichloronicotinic acid in the presence of triethylamine and 1,1'-carbonyldiimidazole. The reaction takes place in dimethylformamide at room temperature, and the resulting product is purified by column chromatography.

Scientific Research Applications

2-(1,3-Benzoxazol-2-yl)phenyl2,6-dichloro-5-fluoronicotinate has been studied extensively for its potential applications in different fields. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. In addition, it has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-(1,3-Benzoxazol-2-yl)phenyl2,6-dichloro-5-fluoronicotinate

Molecular Formula

C19H9Cl2FN2O3

Molecular Weight

403.2 g/mol

IUPAC Name

[2-(1,3-benzoxazol-2-yl)phenyl] 2,6-dichloro-5-fluoropyridine-3-carboxylate

InChI

InChI=1S/C19H9Cl2FN2O3/c20-16-11(9-12(22)17(21)24-16)19(25)27-14-7-3-1-5-10(14)18-23-13-6-2-4-8-15(13)26-18/h1-9H

InChI Key

XTLGAUARRZWTCE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)OC(=O)C4=CC(=C(N=C4Cl)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)OC(=O)C4=CC(=C(N=C4Cl)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.